

# X-ray crystallography of 3-Bromo-6-methylimidazo[1,2-a]pyridine derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B1276476

[Get Quote](#)

A comparative analysis of the X-ray crystallography of **3-Bromo-6-methylimidazo[1,2-a]pyridine** derivatives reveals key structural insights relevant to drug design and development. While crystallographic data for a broad range of these specific derivatives is not extensively available in the public domain, analysis of closely related structures provides a solid foundation for understanding their molecular architecture. This guide compares the crystallographic data of several bromo-substituted imidazo[1,2-a]pyridine analogs, offering a detailed look at their synthesis, data collection, and structural features.

## Crystallographic Data Comparison

The following tables summarize the key crystallographic parameters for a selection of bromo-imidazo[1,2-a]pyridine derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Bromo-Imidazo[1,2-a]pyridine Derivatives

| Compound Name                                                                                                                                | Formula                                                                                                                        | Molar Mass (g/mol) | Crystal System | Space Group        | Unit Cell Dimensions (Å, °)                                                                               | Z |
|----------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|--------------------|----------------|--------------------|-----------------------------------------------------------------------------------------------------------|---|
| 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine[1] <sup>1</sup>                                                                         | C <sub>12</sub> H <sub>9</sub> BrN <sub>4</sub>                                                                                | 289.14             | Monoclinic     | P2 <sub>1</sub> /c | a = 3.9007(14),<br>b = 13.545(5),<br>c = 20.673(8),<br>β = 93.059(5)                                      | 4 |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine[2] <sup>2</sup>                                                                                       | C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub>                                                                                 | 211.06             | Monoclinic     | P 1 21/c 1         | a = 3.9883,<br>b = 17.853,<br>c = 11.2011, α = 90.00, β = 91.622, γ = 90.00                               | 4 |
| 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate e[3] <sup>3</sup> | C <sub>18</sub> H <sub>22</sub> BrN <sub>2</sub> O <sub>3</sub> <sup>+</sup> ·Cl <sup>-</sup> ·C <sub>2</sub> H <sub>3</sub> N | 470.79             | Triclinic      | P-1                | a = 8.6323(2),<br>b = 10.4571(3),<br>c = 12.8961(4),<br>α = 87.005(2),<br>β = 82.528(2),<br>γ = 72.321(2) | 2 |
| (E)-6-bromo-3,5-dimethyl-2-                                                                                                                  | C <sub>17</sub> H <sub>16</sub> BrN                                                                                            | 342.24             | Monoclinic     | P2 <sub>1</sub> /c | a = 14.155(1),<br>b =                                                                                     | 4 |

(1-  
phenylprop  
-1-en-2-  
yl)-3H-  
imidazo[4,5  
-  
b]pyridine[  
4]

---

6-Bromo-3-  
(2-  
methylprop  
enyl)imidaz  
o[1,2-  
a]pyridine[  
5]

$C_{11}H_{11}BrN$  251.12 Monoclinic  $P2_1/c$

$a = 11.336(2),$   
 $b = 7.558(2), c = 12.880(3),$   
 $\beta = 107.03(3)$

---

Table 2: Data Collection and Refinement Details

| Compound Name                                                                                                                 | Radiation     | Temperature (K) | Reflections (Collected / Unique) | R-factor |
|-------------------------------------------------------------------------------------------------------------------------------|---------------|-----------------|----------------------------------|----------|
| 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine[1]                                                                       | Mo K $\alpha$ | 100             | 19939 / 2668                     | 0.057    |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine[2]                                                                                     | Not specified | Not specified   | Not specified                    | 0.0797   |
| 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate[3] | Mo K $\alpha$ | 150             | 28449 / 4661                     | 0.023    |
| (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine[4]                                              | Mo K $\alpha$ | 120             | 14199 / 3704                     | 0.038    |
| 6-Bromo-3-(2-methylpropenyl)imidazo[1,2-a]pyridine[5]                                                                         | Mo K $\alpha$ | 295             | 6334 / 2446                      | 0.038    |

## Experimental Protocols

The methodologies employed for the synthesis and X-ray crystallographic analysis of these compounds share common principles, though specific conditions vary.

## Synthesis

The synthesis of bromo-imidazo[1,2-a]pyridine derivatives typically involves the condensation reaction between a substituted 2-aminopyridine and an  $\alpha$ -haloketone. For instance, the synthesis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine was achieved by reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in the presence of sodium bicarbonate in 2-propanol, heated overnight.<sup>[1]</sup> Similarly, other derivatives are synthesized through variations of this acid-catalyzed condensation, often followed by purification steps like flash chromatography and recrystallization to obtain high-purity crystals suitable for X-ray diffraction.

## X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of these molecules. The general workflow is as follows:

- **Crystal Growth:** High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent.
- **Data Collection:** A suitable crystal is mounted on a diffractometer. Data for the analyzed compounds were collected using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) at temperatures ranging from 100 K to 295 K to minimize thermal vibrations.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . Software packages such as SHELXS and SHELXL are commonly used for this purpose.<sup>[1][6]</sup> Hydrogen atoms are often placed in calculated positions and refined using a riding model.

## Structural Insights

The X-ray crystal structures of these derivatives provide valuable information about their conformation and intermolecular interactions. For example, in 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, the pyridine ring is twisted relative to the imidazopyrazine system with a dihedral angle of  $16.2(2)^\circ$ .<sup>[1]</sup> The crystal packing is often stabilized by weak

intermolecular interactions such as C-H···N hydrogen bonds.<sup>[1]</sup> In the case of the dihydro-imidazo[1,2-a]pyridin-4-ium salt, the crystal structure is stabilized by O—H···Cl and N—H···Cl hydrogen bonds, forming centrosymmetric tetramers.<sup>[3]</sup>

## Experimental Workflow and Signaling Pathways

To visualize the process from chemical synthesis to structural analysis, the following workflow diagram is provided.



[Click to download full resolution via product page](#)

Caption: From Synthesis to Structure.

This guide provides a comparative overview of the X-ray crystallography of bromo-substituted imidazo[1,2-a]pyridine derivatives. The presented data and protocols are essential for researchers in medicinal chemistry and materials science for the rational design of new molecules with desired properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [X-ray crystallography of 3-Bromo-6-methylimidazo[1,2-a]pyridine derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276476#x-ray-crystallography-of-3-bromo-6-methylimidazo-1-2-a-pyridine-derivatives]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)